Enkephalin, met(2)-thz(5)-glynh2(3)-

Opioid analgesia Tail-flick assay Intravenous potency

Enkephalin, met(2)-thz(5)-glynh2(3)- (CAS 64889-79-8) is a synthetic pentapeptide analog of methionine enkephalin, designated [D-Met2, Thz5]-enkephalinamide, with the primary sequence H-Tyr-D-Met-Gly-Phe-Thz-NH2 (molecular formula C29H38N6O6S2, MW 630.78). It incorporates three key modifications relative to the endogenous Met-enkephalin (Tyr-Gly-Gly-Phe-Met): a D-methionine residue at position 2, a thiazolidine-4-carboxylic acid (Thz) substitution at position 5 replacing the native methionine, and a C-terminal glycinamide cap.

Molecular Formula C29H38N6O6S2
Molecular Weight 630.8 g/mol
CAS No. 64889-79-8
Cat. No. B14494591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin, met(2)-thz(5)-glynh2(3)-
CAS64889-79-8
Molecular FormulaC29H38N6O6S2
Molecular Weight630.8 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C29H38N6O6S2/c1-42-12-11-22(33-27(39)21(30)13-19-7-9-20(36)10-8-19)28(40)34-25(37)15-32-23(14-18-5-3-2-4-6-18)29(41)35-17-43-16-24(35)26(31)38/h2-10,21-24,32,36H,11-17,30H2,1H3,(H2,31,38)(H,33,39)(H,34,37,40)/t21-,22+,23-,24-/m0/s1
InChIKeyIGQZIZBAABAEEU-KIHHCIJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enkephalin, met(2)-thz(5)-glynh2(3)- (CAS 64889-79-8): Procurement-Grade Profile of a Thiazolidine-Modified Methionine Enkephalinamide


Enkephalin, met(2)-thz(5)-glynh2(3)- (CAS 64889-79-8) is a synthetic pentapeptide analog of methionine enkephalin, designated [D-Met2, Thz5]-enkephalinamide, with the primary sequence H-Tyr-D-Met-Gly-Phe-Thz-NH2 (molecular formula C29H38N6O6S2, MW 630.78) . It incorporates three key modifications relative to the endogenous Met-enkephalin (Tyr-Gly-Gly-Phe-Met): a D-methionine residue at position 2, a thiazolidine-4-carboxylic acid (Thz) substitution at position 5 replacing the native methionine, and a C-terminal glycinamide cap [1]. The MeSH scope note classifies it as a stable synthetic analog of methionine enkephalin whose opioid actions are reversible by naloxone [2]. The compound was developed as a systemically active analgesic peptide with potency exceeding morphine on a molar basis, as demonstrated in the foundational patent literature [1].

Why Generic Enkephalins and Pro5 Analogs Cannot Substitute for Enkephalin, met(2)-thz(5)-glynh2(3)- in Research Applications


The selection of enkephalin analogs for research or procurement cannot rely on class-level assumptions of interchangeability. The native Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is essentially inactive upon systemic administration, with an intravenous AD50 exceeding 60 μmol/kg in the mouse tail-flick assay—more than 22-fold weaker than the Thz-modified analog [1]. The closely related [D-Met2, Pro5]-enkephalinamide (DMPEA), which substitutes proline for thiazolidine at position 5, was reported as a superactive analgesic [2], yet the thiazolidine modification introduces a sulfur atom into the heterocyclic ring that alters conformational preferences (cis/trans amide bond equilibria), electronic properties, and potentially susceptibility to proline-specific peptidases relative to the proline-containing parent [3][4]. The combined modifications—D-Met2, Thz5, and C-terminal amidation—act synergistically to produce a compound that is 4.2 times more potent than intravenous morphine, whereas Met-enkephalin alone is essentially inactive by this route. Generic substitution with unmodified enkephalins or even related Pro5 analogs therefore fails to replicate the systemic analgesic potency and receptor-binding profile documented for the Thz5 analog.

Quantitative Differentiation Evidence: Enkephalin, met(2)-thz(5)-glynh2(3)- Versus Closest Analogs and Reference Standards


Intravenous Analgesic Potency: [D-Met2,Thz5]-Enkephalinamide Versus Morphine Sulfate and Met-Enkephalin in the Mouse Tail-Flick Assay

In the mouse tail-flick assay following intravenous administration, [D-Met2,Thz5]-enkephalinamide exhibits an AD50 of 2.71 μmol/kg (95% confidence limits: 1.75–4.19), yielding a potency ratio of 4.2 relative to morphine sulfate (AD50 = 11.4 μmol/kg, assigned a ratio of 1.0). By contrast, native Met-enkephalin is essentially inactive intravenously, with an AD50 exceeding 60 μmol/kg (potency ratio < 0.19), representing at minimum a 22-fold separation in potency [1]. The compound [D-Thr2,Thz5]-enkephalinamide has a comparable intravenous AD50 of 2.40 μmol/kg (1.60–3.62), potency ratio 4.8, indicating that the Met and Thr congeners are approximately equipotent systemically. β-Endorphin achieves an AD50 of 2.7 μmol/kg (potency 4.2), while D-Ala2,D-Leu5-enkephalin is substantially weaker at approximately 30 μmol/kg (potency approximately 0.4) [1].

Opioid analgesia Tail-flick assay Intravenous potency AD50 Mu-opioid receptor

Intracerebroventricular Analgesic Potency: Rank-Order Differentiation Among Enkephalin Analogs in the Mouse Tail-Flick Assay

By the intracerebroventricular (ICV) route, [D-Met2,Thz5]-enkephalinamide has an AD50 of 0.145 nmol/mouse (95% CI: 0.070–0.305), producing a potency ratio of 7.7 relative to morphine (ICV AD50 = 1.11 nmol/mouse, ratio 1.0). The [D-Thr2,Thz5] congener is 3.5-fold more potent by this route (AD50 = 0.04 nmol/mouse, 0.026–0.063; potency ratio 27.1), demonstrating that the Met→Thr substitution at position 2 significantly influences central analgesic potency despite the two analogs being equipotent intravenously. Met-enkephalin is essentially inactive centrally (AD50 > 174 nmol/mouse, ratio < 0.006), representing a >1,200-fold separation from the Thz-modified analog. β-Endorphin achieves a ratio of 34.7 (AD50 = 0.032 nmol/mouse) and D-Ala2,D-Leu5-Enkephalin a ratio of 31.7 (AD50 = 0.035 nmol/mouse) [1].

Intracerebroventricular Central analgesia AD50 Opioid peptide Mu-receptor

Mu-Opioid Receptor Binding Preference: Preferential Displacement of [3H]Dihydromorphine Versus Delta/Kappa Ligands

In competitive radioligand binding assays using rat brain membrane preparations, [D-Met2,Thz5]-enkephalinamide and its [D-Thr2,Thz5] congener display IC50 values for displacing [3H]dihydromorphine (a mu-preferring ligand) that are substantially lower than their IC50 values for displacing [3H]Leu-enkephalin (delta-preferring) or [3H]human β-endorphin (mu/delta ligand). This preferential displacement profile indicates a binding selectivity that favors mu-opioid receptor sites over delta or kappa sites [1]. A positive correlation was observed between the compounds' analgesic potency and their capacity to displace [3H]dihydromorphine, supporting the hypothesis that the mu-receptor mediates the antinociceptive action of these Thz-containing enkephalinamides [1]. In contrast, the native Met-enkephalin exhibits preferential affinity for delta-opioid receptors and lacks significant mu-selectivity, a fundamental pharmacological divergence from the Thz-modified analog [2].

Opioid receptor binding Mu-selectivity Dihydromorphine displacement Rat brain membranes Receptor pharmacology

Structural Differentiation: Thiazolidine-4-Carboxylic Acid (Thz) Versus Proline at Position 5 Confers Distinct Conformational and Pharmacological Properties

The substitution of thiazolidine-4-carboxylic acid (Thz; thiaproline) for proline at position 5 represents the core structural differentiation between [D-Met2,Thz5]-enkephalinamide (CAS 64889-79-8) and its direct predecessor [D-Met2, Pro5]-enkephalinamide (DMPEA, CAS 63307-63-1) [1][2]. Thz is a sulfur-containing heterocyclic analog of proline in which the γ-methylene group of the pyrrolidine ring is replaced by a sulfur atom. This substitution alters the electronic environment of the ring, modifies the cis/trans amide bond equilibrium, and introduces a potential site for oxidative metabolism distinct from proline [3]. X-ray crystallographic analysis of Thz demonstrates resonance stabilization of the unprotonated form that differs from proline, resulting in altered basicity (lower pKa of the ring nitrogen) and potentially different hydrogen-bonding properties [4]. The Thz residue was successfully incorporated into enkephalin peptides as a proline surrogate by Felix et al. (1973) and Rosamond & Ferger (1976), establishing that Thz can replace proline while maintaining or enhancing biological activity [3][5]. The combined D-Met2, Thz5, and C-terminal amide modifications are synergistic: the D-amino acid at position 2 confers resistance to aminopeptidase degradation, the C-terminal amide blocks carboxypeptidase cleavage, and the Thz at position 5 provides conformational constraints that influence receptor recognition [6].

Thiazolidine-4-carboxylic acid Proline analog Thiaproline Pseudoproline Peptide conformation

Differential Central vs Systemic Potency Profile: [D-Met2,Thz5] Versus [D-Thr2,Thz5]-Enkephalinamide Provides Tunable SAR

A direct intrastudy comparison reveals a key SAR differentiation: [D-Met2,Thz5]-enkephalinamide and [D-Thr2,Thz5]-enkephalinamide are equipotent when administered intravenously (AD50: 2.71 vs 2.40 μmol/kg), but diverge significantly by the intracerebroventricular route, where the Thr2 analog is 3.5 times more potent (ICV AD50: 0.04 vs 0.145 nmol/mouse) [1]. The duration of analgesia produced by [D-Thr2,Thz5]-enkephalinamide was also reported to be longer than that of the Met2 analog [1]. This differential profile provides researchers with a tunable system: the Met2 analog offers robust systemic activity (4.2× morphine) with moderate central potency (7.7× morphine), whereas the Thr2 analog delivers enhanced central potency (27.1× morphine) with comparable systemic activity (4.8× morphine). Furthermore, [D-Thr2,Thz5]-enkephalinamide demonstrates oral analgesic activity at 1.5–1.7 times the potency of oral morphine [2], suggesting that the Thz scaffold, regardless of the position-2 substitution, confers oral bioavailability—a property not shared by native enkephalins.

Structure-activity relationship Position 2 substitution D-Met vs D-Thr Central vs peripheral potency Analgesic SAR

Designation as a Stable Synthetic Analog and Resistance to Enzymatic Degradation Relative to Native Met-Enkephalin

The MeSH scope note classifies enkephalin, Met(2)-Thz(5)-GlyNH2(3)- as a 'stable synthetic analog of methionine enkephalin' [1]. This stability designation arises from three synergistic structural modifications: (i) the D-Met residue at position 2 confers resistance to aminopeptidase N-mediated Tyr1-Gly2 cleavage, the primary degradation pathway for native enkephalins [2]; (ii) the C-terminal glycinamide (-GlyNH2) blocks carboxypeptidase-mediated C-terminal hydrolysis [3]; and (iii) the Thz residue at position 5 introduces a non-proteinogenic thiazolidine ring that is not a substrate for methionine-specific endopeptidases. Native Met-enkephalin undergoes rapid enzymatic degradation with a plasma half-life of approximately 2 minutes, rendering it inactive upon systemic administration (IV AD50 > 60 μmol/kg, potency ratio < 0.19 vs morphine), whereas the stabilized analog achieves an IV potency ratio of 4.2 [4]. The related Pro5 analog (DMPEA) is also described as 'more resistant to proteolytic degradation' than Met-enkephalin [5], but the Thz substitution introduces a sulfur heteroatom that may further differentiate its metabolic profile from the Pro analog, as thiazolidine carboxylates are metabolized by proline catabolic enzymes with distinct kinetics [6].

Metabolic stability Proteolytic resistance Aminopeptidase Enkephalin degradation D-amino acid protection

Procurement-Relevant Application Scenarios for Enkephalin, met(2)-thz(5)-glynh2(3)- (CAS 64889-79-8) Based on Quantitative Differentiation Evidence


Mu-Opioid Receptor Selectivity Reference Standard in Radioligand Binding Assays

The preferential displacement of [3H]dihydromorphine over [3H]Leu-enkephalin by [D-Met2,Thz5]-enkephalinamide, demonstrated by Ferrara & Li (1981) [1], positions this compound as a mu-opioid receptor reference standard in competitive binding assays. Its 4.2× potency ratio versus intravenous morphine (AD50 = 2.71 μmol/kg) in the mouse tail-flick assay [2] corroborates functional mu-receptor engagement in vivo. Researchers designing receptor binding panels can utilize this compound alongside delta-selective ligands (e.g., DPDPE) and kappa-selective ligands to establish receptor subtype selectivity profiles for novel opioid candidates. Unlike native Met-enkephalin, which preferentially binds delta receptors, the Thz-modified analog provides a peptide-based mu-preferring probe that complements small-molecule mu agonists such as DAMGO [1][2].

In Vivo Systemic Opioid Analgesia Studies Requiring Peptide Tool Compounds with Intravenous Activity

The quantitative demonstration that [D-Met2,Thz5]-enkephalinamide achieves intravenous AD50 of 2.71 μmol/kg (potency ratio 4.2 vs morphine) while native Met-enkephalin is inactive by this route (AD50 > 60 μmol/kg) [1] makes this compound essential for in vivo studies requiring systemic peptide opioid administration. Its equipotency with [D-Thr2,Thz5]-enkephalinamide intravenously but differentiated central potency (3.5× less potent ICV) allows researchers to select the Met2 analog when moderate central opioid tone is desired while maintaining robust peripheral activity [1]. The compound's naloxone-reversible antinociception [1] and Straub tail response [1] confirm classical mu-opioid pharmacology in vivo, supporting its use in analgesic efficacy screening, opioid tolerance/dependence paradigms, and pharmacokinetic-pharmacodynamic (PK-PD) modeling of peptide opioids.

Structure-Activity Relationship (SAR) Studies on Thiazolidine-Containing Opioid Peptides and Proline Surrogate Chemistry

The Thz residue at position 5 represents a specific structural probe for investigating the role of sulfur-containing heterocycles in opioid receptor recognition and activation [1][2]. Research groups studying proline surrogate chemistry in bioactive peptides can use this compound to compare Thz-versus-Pro SAR at the same scaffold position, as [D-Met2,Pro5]-enkephalinamide (DMPEA) provides the corresponding Pro5 comparator [3]. The differential electronic properties of thiazolidine (resonance-stabilized, reduced ring nitrogen basicity vs proline) [4] make this compound valuable for computational chemistry studies of opioid peptide conformations, molecular docking simulations at mu-opioid receptor models, and the rational design of next-generation Thz-containing peptide therapeutics with optimized receptor selectivity and metabolic stability profiles [5].

Enkephalin Stability and Degradation Pathway Research Using a Multi-Protected Analog

The compound's MeSH designation as a 'stable synthetic analog' [1] combined with its three synergistic protective modifications—D-Met2 (aminopeptidase resistance), C-terminal GlyNH2 (carboxypeptidase resistance), and Thz5 (non-native endopeptidase target)—make it a benchmark reference for studies investigating enkephalin degradation pathways and stability engineering strategies [2][3]. Its functional stability is evidenced by systemic activity (potency ratio 4.2 vs IV morphine) versus the inactive native Met-enkephalin [4]. Researchers developing enkephalinase inhibitors, prodrug delivery systems, or nanoparticle-formulated enkephalins can use this compound as a positive control representing a maximally stabilized peptide scaffold, against which novel stabilization strategies can be benchmarked. The distinct metabolic handling of thiazolidine carboxylates versus proline carboxylates by proline catabolic enzymes [5] further supports its use in differentiating Thz-specific versus Pro-specific metabolic stability contributions.

Quote Request

Request a Quote for Enkephalin, met(2)-thz(5)-glynh2(3)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.